2,4-Diaminopentanoic acid

Description

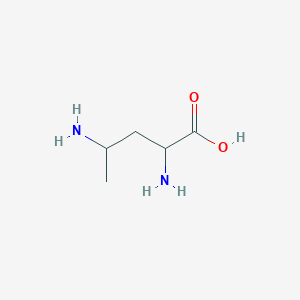

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

2,4-diaminopentanoic acid |

InChI |

InChI=1S/C5H12N2O2/c1-3(6)2-4(7)5(8)9/h3-4H,2,6-7H2,1H3,(H,8,9) |

InChI Key |

PCEJMSIIDXUDSN-UHFFFAOYSA-N |

SMILES |

CC(CC(C(=O)O)N)N |

Canonical SMILES |

CC(CC(C(=O)O)N)N |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways of 2,4 Diaminopentanoic Acid

Involvement in Anaerobic Amino Acid Degradation Pathways

2,4-Diaminopentanoic acid is a central molecule in several interconnected anaerobic metabolic routes, particularly in the breakdown of ornithine and its association with the metabolism of other amino acids.

Role in the Oxidative Ornithine Degradation Pathway

In anaerobic bacteria, such as those from the Clostridium genus, L-ornithine can be catabolized through an oxidative degradation pathway. nih.govnih.gov This process is a key part of the Stickland reaction, a strategy used by these organisms to generate energy by fermenting pairs of amino acids. nih.gov The pathway commences with the conversion of L-ornithine to its D-enantiomer, D-ornithine, by the enzyme ornithine racemase. nih.gov Subsequently, D-ornithine is converted into (2R,4S)-2,4-diaminopentanoate (DAP) by the action of D-ornithine aminomutase. nih.govnih.gov This intermediate, DAP, then undergoes oxidative deamination catalyzed by 2,4-diaminopentanoate (B1235806) dehydrogenase, yielding 2-amino-4-oxopentanoate (B13344484). nih.govnih.gov This final product is further metabolized to generate acetyl-CoA and alanine (B10760859), which can enter central metabolic pathways. nih.gov

The enzyme 2,4-diaminopentanoate dehydrogenase (DAPDH), crucial for this pathway, has been characterized in various bacteria, including a thermostable version from Fervidobacterium nodosum. nih.govebi.ac.uk This enzyme utilizes NAD+ or NADP+ as a cofactor for the oxidative deamination of DAP. nih.govnih.gov

Relationship with Lysine (B10760008) Degradation

The metabolism of this compound is also linked to lysine degradation pathways in some anaerobic bacteria. wikipedia.org The enzyme 2,4-diaminopentanoate dehydrogenase, which acts on DAP, can also, albeit more slowly, act on 2,5-diaminohexanoate, an intermediate in a proposed pathway for lysine degradation. annualreviews.orgkegg.jp This suggests a potential, though less efficient, metabolic crossover between ornithine and lysine breakdown.

Connection to Arginine and Proline Metabolism

The metabolic pathways of arginine and proline are interconnected with ornithine metabolism, and by extension, with this compound. wikipedia.orgnih.gov Ornithine is a key intermediate in the urea (B33335) cycle and can be synthesized from glutamate (B1630785), which is also a precursor for proline. nih.govhmdb.ca Arginine can be hydrolyzed to produce ornithine and urea. nih.govhmdb.ca In anaerobic environments, the degradation of arginine can lead to the formation of ornithine, which then enters the oxidative degradation pathway involving this compound. nih.govnih.gov Therefore, the catabolism of arginine and proline can feed into the pathway that utilizes DAP as an intermediate.

Specificity in D-Arginine and D-Ornithine Metabolism

The involvement of this compound is specific to the metabolism of the D-isomers of arginine and ornithine. wikipedia.orghmdb.ca The pathway is initiated by the conversion of L-ornithine to D-ornithine. nih.gov D-ornithine is the direct precursor for the synthesis of this compound. nih.govcaymanchem.comnetascientific.com This stereospecificity is a key feature of this anaerobic metabolic route.

Biosynthesis from Precursors

The primary route for the biosynthesis of this compound is through the enzymatic modification of D-ornithine.

Conversion from D-Ornithine by D-Ornithine Aminomutase

The synthesis of (2R,4S)-2,4-diaminopentanoic acid from D-ornithine is a reversible reaction catalyzed by the enzyme D-ornithine aminomutase. nih.govresearchgate.net This enzyme, found in organisms like Clostridium sticklandii, facilitates the migration of the terminal amino group of D-ornithine from the C5 position to the C4 position, resulting in the formation of (2R,4S)-2,4-diaminopentanoate. nih.govnih.gov This isomerization is a critical step that commits the molecule to the subsequent oxidative deamination in the anaerobic degradation pathway. nih.gov The reaction requires the presence of adenosylcobalamin (a form of vitamin B12) and pyridoxal (B1214274) phosphate (B84403) as cofactors. nih.govnih.gov

Enzymatic Mechanism and Cofactor Requirements (e.g., Adenosylcobalamine, Pyridoxal Phosphate)

The conversion of D-ornithine to (2R,4S)-2,4-diaminopentanoic acid is a complex enzymatic process that relies on the synergistic action of two crucial cofactors: adenosylcobalamin (AdoCbl), a form of vitamin B12, and pyridoxal-5'-phosphate (PLP), the active form of vitamin B6. mdpi.comebi.ac.uk The enzyme responsible, ornithine 4,5-aminomutase (OAM), is a member of a rare class of enzymes that utilize both of these vitamins to catalyze challenging 1,2-amino rearrangements. mdpi.comebi.ac.uk

The catalytic cycle is initiated by the binding of the substrate, D-ornithine, to the PLP cofactor within the enzyme's active site, forming an external aldimine. nih.gov Substrate binding triggers a significant conformational change in the enzyme, a large-scale domain movement that brings the AdoCbl cofactor into close proximity with the substrate-PLP complex. mdpi.comresearchgate.net This movement is essential for the subsequent steps of the reaction.

Following this conformational change, the Co-C bond of adenosylcobalamin undergoes homolysis, generating a highly reactive 5'-deoxyadenosyl radical (dAdo•) and cob(II)alamin. mdpi.comnih.gov The dAdo• radical then abstracts a hydrogen atom from the C5 position of the D-ornithine substrate, initiating the radical-based rearrangement. nih.govresearchgate.net PLP plays a critical role in stabilizing the high-energy radical intermediates that are formed during the intramolecular isomerization process. mdpi.comresearchgate.netncats.io The reaction proceeds through an azacyclopropylcarbinyl radical intermediate. researchgate.netresearchgate.net Finally, a hydrogen atom is donated back to the product-related radical, completing the rearrangement, and the product, (2R,4S)-2,4-diaminopentanoic acid, is released. nih.govresearchgate.net

The entire process involves precise timing of the Co-C bond homolysis and careful control of the radical intermediates to prevent unwanted side reactions. nih.gov

Stereochemical Considerations in Mutase Reactions

The enzymatic reaction catalyzed by D-ornithine 4,5-aminomutase is highly stereospecific. It specifically converts D-ornithine into (2R,4S)-2,4-diaminopentanoic acid. wikipedia.orgnih.govresearchgate.net This indicates that the enzyme's active site is structured to bind D-ornithine in a precise orientation, facilitating the specific 1,2-amino shift that results in the formation of the (2R,4S) stereoisomer of this compound. researchgate.netoup.comasm.org The stereochemistry of the product is crucial for its subsequent metabolic processing.

Proposed Linkages to Other Amino Acid Metabolic Intermediates

The biosynthesis of this compound is a key step in the anaerobic oxidative degradation of L-ornithine in certain microorganisms like Clostridium sticklandii. nih.govasm.org This pathway begins with the conversion of L-ornithine to D-ornithine by ornithine racemase. asm.org D-ornithine then serves as the direct precursor for this compound. asm.org Therefore, the metabolism of this compound is directly linked to the broader metabolic network of arginine and proline, as ornithine is a central intermediate in the urea cycle and a precursor for these amino acids. wikipedia.orgusda.govhmdb.ca The pathway provides a mechanism for organisms to utilize ornithine as a source of carbon and nitrogen. usda.gov

Downstream Metabolic Fates and Products

Oxidative Deamination to 2-Amino-4-oxopentanoate

Following its synthesis, (2R,4S)-2,4-diaminopentanoate undergoes NAD(P)+-dependent oxidative deamination to form 2-amino-4-oxopentanoate. ebi.ac.ukwikipedia.orgnih.govgenome.jp This reaction is catalyzed by the enzyme 2,4-diaminopentanoate dehydrogenase (DAPDH). ebi.ac.ukwikipedia.orgnih.gov The enzyme facilitates the removal of the amino group at the C4 position. wikipedia.orgqmul.ac.uk In some organisms, this enzyme can also act on 2,5-diaminohexanoate, though at a slower rate. genome.jpqmul.ac.uk

The product of this reaction, 2-amino-4-oxopentanoate, is a key intermediate that can be further metabolized. asm.org For instance, it can undergo thiolytic cleavage by 2-amino-4-ketopentanoate thiolase, yielding acetyl-CoA and alanine. asm.org This demonstrates a direct link between ornithine degradation and central carbon metabolism.

Potential Interconversion Reactions

While the primary metabolic fate of this compound in the described pathway is its oxidative deamination, the initial biosynthetic reaction catalyzed by ornithine 4,5-aminomutase is reversible. mdpi.comresearchgate.net This suggests a potential for the interconversion of D-ornithine and this compound, allowing the metabolic flux to be directed based on the cellular needs. mdpi.comresearchgate.net

Furthermore, the enzyme 2,4-diaminopentanoate dehydrogenase has been shown to catalyze the reductive amination of various ketones, indicating a broader substrate specificity that could potentially lead to other interconversion reactions under different physiological conditions. kyoto-u.ac.jp

Enzymology and Biochemical Mechanisms Associated with 2,4 Diaminopentanoic Acid

2,4-Diaminopentanoate (B1235806) Dehydrogenase (2,4-DAPDH; EC 1.4.1.12 / EC 1.4.1.26)

2,4-Diaminopentanoate dehydrogenase (2,4-DAPDH) is an enzyme involved in the oxidative degradation pathway of ornithine. nih.gov It has been identified and characterized in various organisms, including Clostridium sticklandii, Fervidobacterium nodosum Rt17-B1, and from metagenomic libraries. nih.govfrontiersin.orgnih.gov

Enzyme Characterization and Classification as an Oxidoreductase

2,4-DAPDH belongs to the family of oxidoreductases, specifically those that act on the CH-NH2 group of donors with NAD+ or NADP+ as the acceptor. wikipedia.org Its systematic name is (2R,4S)-2,4-diaminopentanoate:NAD(P)+ oxidoreductase (deaminating). qmul.ac.uk The enzyme is also known as 2,4-diaminopentanoic acid C4 dehydrogenase. wikipedia.org

The enzyme has been classified under two EC numbers:

EC 1.4.1.12: This classification refers to the enzyme that can use both NAD+ and NADP+ as coenzymes with equal activity. qmul.ac.ukgenome.jp

EC 1.4.1.26: This classification is for the enzyme that is specific for NAD+ and shows very low activity with NADP+. expasy.org

A thermostable version of 2,4-DAPDH has been isolated from Fervidobacterium nodosum Rt17-B1, which is notable for its optimal activity at high temperatures (85°C) and alkaline pH (9.5). nih.gov

Catalytic Reaction and Stoichiometry

The primary reaction catalyzed by 2,4-DAPDH is the reversible oxidative deamination of (2R,4S)-2,4-diaminopentanoate. qmul.ac.uk The reaction stoichiometry is as follows:

(2R,4S)-2,4-diaminopentanoate + H₂O + NAD(P)⁺ ⇌ (2R)-2-amino-4-oxopentanoate + NH₃ + NAD(P)H + H⁺ wikipedia.orgqmul.ac.uk

Studies have confirmed the stoichiometry of the reaction, demonstrating that for each mole of NADH produced, approximately one mole of ammonia (B1221849) is released. nih.gov

The substrate specificity of 2,4-DAPDH can vary depending on the source organism.

Coenzyme Dependence: The enzyme classified under EC 1.4.1.12, such as the one from Clostridium sticklandii, exhibits activity with both NAD⁺ and NADP⁺. nih.govqmul.ac.uk In contrast, the enzyme classified as EC 1.4.1.26 is predominantly NAD⁺-dependent. expasy.org The thermostable 2,4-DAPDH from Fervidobacterium nodosum Rt17-B1 is also capable of using both NAD⁺ and NADP⁺. nih.gov

Alternative Substrates: Besides (2R,4S)-2,4-diaminopentanoate, the enzyme can also act on other substrates, though often at a slower rate. One such substrate is 2,5-diaminohexanoate. qmul.ac.ukgenome.jp The enzyme from F. nodosum also shows activity towards 2,5-diaminohexanoate. nih.gov The enzyme from an unclassified bacterium (EC 1.4.1.26) has some activity with (2R,4R)-2,4-diaminopentanoate. expasy.org

The catalytic activity of 2,4-DAPDH results in the formation of several products:

(2R)-2-amino-4-oxopentanoate: This is the primary keto acid product formed from the oxidative deamination of (2R,4S)-2,4-diaminopentanoate. wikipedia.orgqmul.ac.uk

NADH/NADPH: Depending on the coenzyme used (NAD⁺ or NADP⁺), the corresponding reduced form (NADH or NADPH) is generated. wikipedia.orgqmul.ac.uk

Ammonia (NH₃): Deamination of the substrate releases an ammonia molecule. wikipedia.orgqmul.ac.uk

Proton (H⁺): A proton is also released during the reaction. wikipedia.orgqmul.ac.uk

When 2,5-diaminohexanoate is used as a substrate, the product is 2-amino-5-oxohexanoate, which can then non-enzymatically cyclize to form 1-pyrroline-2-methyl-5-carboxylate. qmul.ac.ukgenome.jp

Kinetic Parameters and Mechanistic Studies

The kinetic behavior of 2,4-DAPDH has been investigated, revealing interesting regulatory features. The Michaelis-Menten model describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate. libretexts.orgnumberanalytics.com

For the 2,4-DAPDH from Fervidobacterium nodosum Rt17-B1, the enzyme displays typical Michaelis-Menten kinetics when 2,5-diaminohexanoate is the substrate. nih.gov However, when the primary substrate, (2R,4S)-2,4-diaminopentanoate, is used, the enzyme exhibits uncompetitive substrate inhibition. nih.gov This means that at high concentrations of the substrate, the enzyme's activity is suppressed. nih.gov Additionally, D-ornithine acts as an uncompetitive inhibitor of this enzyme. nih.govebi.ac.uk

Table 1: Kinetic Parameters for 2,4-Diaminopentanoate Dehydrogenase

| Enzyme Source | Substrate | Coenzyme | Kₘ (mM) | Vₘₐₓ (U/mg) | Inhibition |

|---|---|---|---|---|---|

| Fervidobacterium nodosum Rt17-B1 | (2R,4S)-2,4-Diaminopentanoate | NAD⁺/NADP⁺ | - | - | Uncompetitive substrate inhibition |

| Fervidobacterium nodosum Rt17-B1 | 2,5-Diaminohexanoate | NAD⁺/NADP⁺ | Data not specified | Data not specified | Michaelis-Menten kinetics |

| Clostridium sticklandii | (2R,4S)-2,4-Diaminopentanoate | NAD⁺ | 0.8 | Data not specified | - |

Data for Kₘ and Vₘₐₓ for the F. nodosum enzyme with 2,5-diaminohexanoate and Vₘₐₓ for the C. sticklandii enzyme were not available in the provided search results.

Substrate Inhibition (e.g., Uncompetitive Substrate Inhibition by 2,4-Diaminopentanoate)

A notable regulatory feature of the oxidative ornithine degradation pathway is the uncompetitive substrate inhibition of 2,4-diaminopentanoate dehydrogenase (DAPDH) by its own substrate, 2,4-diaminopentanoate (2,4-DAP). researchgate.netkyoto-u.ac.jp This phenomenon has been observed in the thermostable DAPDH from Fervidobacterium nodosum Rt17-B1. researchgate.netkyoto-u.ac.jp In this type of inhibition, the inhibitor (in this case, the substrate itself at high concentrations) binds to the enzyme-substrate complex, rendering it catalytically inactive. rsc.org This suggests that at high concentrations of 2,4-DAP, the metabolic flux through this pathway is attenuated, preventing the excessive accumulation of downstream products. kyoto-u.ac.jp In contrast, the enzyme exhibits standard Michaelis-Menten kinetics when utilizing 2,5-diaminohexanoate as a substrate, highlighting the specificity of this inhibitory mechanism. researchgate.netresearchgate.net

This regulatory mechanism likely plays a crucial role in controlling the flow of metabolites in the oxidative ornithine degradation pathway. researchgate.netresearchgate.net

Inhibitor Studies (e.g., D-Ornithine, D-amino acids, p-chloromercuribenzoate)

The enzymes involved in this compound metabolism are susceptible to inhibition by various compounds, providing insights into their active site architecture and catalytic mechanisms.

D-Ornithine and other D-amino acids: D-ornithine, the precursor to 2,4-DAP, acts as an uncompetitive inhibitor of 2,4-diaminopentanoate dehydrogenase (DAPDH) with a reported apparent Ki value of 0.1 mM. researchgate.netkyoto-u.ac.jpresearchgate.net This indicates that D-ornithine binds to the enzyme-substrate complex, modulating the enzyme's activity in response to the concentration of the initial substrate of the pathway. The activity of DAPDH is also suppressed by other D-amino acids such as D-alanine and D-lysine. kyoto-u.ac.jp

p-Chloromercuribenzoate (PCMB): The activity of D-ornithine 4,5-aminomutase is significantly reduced in the presence of p-chloromercuribenzoate, a reagent that reacts with sulfhydryl groups. uniprot.org This suggests the presence of essential cysteine residues at or near the active site of the enzyme. whiterose.ac.ukannualreviews.org Inhibition has also been noted with other sulfhydryl-modifying reagents like N-ethylmaleimide and iodoacetate, further supporting the importance of cysteine residues for catalytic function. uniprot.orgtandfonline.comtandfonline.com

Allosteric Regulation and Metabolic Control

Allosteric regulation is a key mechanism for controlling metabolic pathways, allowing for rapid adjustments to changing cellular conditions. The enzymes involved in the ornithine degradation pathway exhibit such regulation.

Activation Mechanisms (e.g., by 2,4-DAP)

2,4-Diaminopentanoate dehydrogenase (DAPDH) undergoes allosteric activation by its substrate, 2,4-diaminopentanoate. nih.gov This positive homotropic cooperativity means that the binding of a 2,4-DAP molecule to one subunit of the dimeric enzyme increases the affinity of the second subunit for the substrate. nih.gov This mechanism ensures that the enzyme's activity is efficiently ramped up when its substrate becomes available.

Negative Regulation by Metabolic Products (e.g., 2-amino-4-oxopentanoate (B13344484), acetyl-CoA, D-alanine)

The oxidative ornithine degradation pathway is subject to negative feedback regulation by its downstream products. 2,4-Diaminopentanoate dehydrogenase (DAPDH) is inhibited by its product, 2-amino-4-oxopentanoate, as well as by the end products of the pathway, acetyl-CoA and D-alanine. nih.gov In one study, the initial rate of the DAPDH reaction was inhibited by 70% in the presence of 1 mM 2-amino-4-oxopentanoate, 30% by 1 mM acetyl-CoA, and 45% by 1 mM D-alanine. nih.gov This feedback inhibition serves to prevent the overproduction of metabolites when they are abundant, thus conserving cellular resources.

Other Enzymes Interacting with this compound or its Derivatives

Beyond the primary enzymes involved in its direct metabolism, this compound and its structural analogs interact with other key enzymes.

Ornithine Mutase

Ornithine mutase, specifically D-ornithine 4,5-aminomutase, is the enzyme responsible for catalyzing the reversible conversion of D-ornithine to (2R,4S)-2,4-diaminopentanoic acid. researchgate.netresearchgate.netnih.govrcsb.orgrhea-db.orgnih.govwikipedia.orgasm.orgqmul.ac.uk This enzyme is a member of the isomerase family and is dependent on both pyridoxal (B1214274) phosphate (B84403) (PLP) and an adenosylcobalamin (coenzyme B12) cofactor for its activity. uniprot.orgrhea-db.orgwikipedia.orgqmul.ac.uk The reaction it catalyzes involves the intramolecular transfer of an amino group from the 5-position to the 4-position of the ornithine molecule. uniprot.orgwikipedia.orgqmul.ac.uk This conversion is a critical step in the oxidative degradation pathway of ornithine in certain anaerobic bacteria like Clostridium sticklandii. researchgate.netrcsb.orgnih.gov The enzyme is specific for the D-isomer of ornithine and its product, (2R,4S)-2,4-diaminopentanoic acid. uniprot.org

2-Amino-4-ketopentanoate Thiolase

2-Amino-4-ketopentanoate thiolase (AKPT), also known by its systematic name acetyl-CoA:D-alanine acetyltransferase, is a key enzyme in the metabolic pathway of this compound. enzyme-database.org It is classified under the EC number 2.3.1.263. enzyme-database.orguniprot.orgexpasy.org This enzyme plays a crucial role in the anaerobic oxidative degradation of L-ornithine, a pathway identified in bacteria such as Clostridium sticklandii. enzyme-database.orgnih.govnih.gov

Biochemical Characteristics and Research Findings:

AKPT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. enzyme-database.orgnih.govannualreviews.org Studies on partially purified enzyme from C. sticklandii have shown that its activity is stimulated by the addition of PLP. annualreviews.orgacs.org The apoenzyme can be made entirely dependent on this cofactor and fully reactivated by incubating it with 0.1 mM pyridoxal phosphate. annualreviews.org

The enzyme consists of two subunits, which are encoded by the genes ortA and ortB within a conserved gene cluster associated with ornithine fermentation. uniprot.orgnih.govnih.govresearchgate.net Research has demonstrated that AKPT exhibits a high degree of substrate specificity. nih.gov It is specific for acetyl-CoA and D-alanine in the reverse reaction and does not show activity with other CoA esters like propionyl-CoA, butyryl-CoA, or succinyl-CoA. nih.gov Similarly, when tested with various proteogenic amino acids in their D-conformation, activity was only observed with D-alanine, highlighting its strict substrate requirements. nih.gov The enzyme is also strictly specific for 2-amino-4-ketopentanoate. uniprot.org

Beyond its role in ornithine metabolism, AKPT is also involved in other metabolic pathways. For instance, it participates in a recently discovered pathway for the anaerobic degradation of hydroxyproline (B1673980), where it cleaves 2-amino-4-ketopentanoate generated from the ring opening of trans-4-hydroxy-D-proline. nih.gov Furthermore, its highly selective nature has made it a candidate for use in engineered metabolic pathways for the biotechnological production of chemicals like 1,3-butanediol. google.comgoogle.com

Table 1: General Properties of 2-Amino-4-ketopentanoate Thiolase

| Property | Description | Source(s) |

| Accepted Name | 2-amino-4-oxopentanoate thiolase | enzyme-database.org |

| Alternative Names | 2-amino-4-ketopentanoate thiolase, AKPT, AKP thiolase | enzyme-database.orguniprot.org |

| Systematic Name | acetyl-CoA:D-alanine acetyltransferase | enzyme-database.org |

| EC Number | 2.3.1.263 | enzyme-database.orguniprot.orgexpasy.org |

| Reaction Catalyzed | acetyl-CoA + D-alanine ⇌ CoA + (2R)-2-amino-4-oxopentanoate | enzyme-database.org |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | enzyme-database.orguniprot.orgnih.gov |

| Metabolic Role | Part of the ornithine and hydroxyproline degradation pathways | enzyme-database.orgnih.govnih.gov |

| Organism Example | Clostridium sticklandii | enzyme-database.org |

Table 2: Kinetic Parameters of 2-Amino-4-ketopentanoate Thiolase

| Substrate | Parameter | Value | Source(s) |

| Coenzyme A (CoA) | Kcat | 3.5 sec⁻¹ | uniprot.org |

| Km | 18 μM | uniprot.org | |

| 2-amino-4-oxopentanoate (AKP) | Kcat | 3.4 sec⁻¹ | uniprot.org |

| Km | 35 μM | uniprot.org |

Chemical Synthesis and Derivatization of 2,4 Diaminopentanoic Acid

Stereoselective Synthetic Methodologies

The controlled synthesis of specific stereoisomers of 2,4-diaminopentanoic acid is of significant interest due to the distinct biological activities often associated with different stereoconfigurations. Researchers have developed several methodologies to achieve high stereoselectivity.

Asymmetric Hydrogenation of Cyclic α,β-Dehydro Dipeptides

A notable stereoselective synthesis of this compound involves the asymmetric hydrogenation of cyclic α,β-dehydro dipeptides. oup.comoup.comresearchgate.net This method has been successfully used to prepare unusual basic amino acids, including ornithine and 2,4-diamino-6-methylheptanoic acid, in addition to this compound. oup.comoup.comresearchgate.net

The process begins with the condensation of cyclo(–Gly–L(or D)-aminoacyl–) with protected linear or chiral amino aldehydes to form cyclic α,β-dehydro dipeptides. oup.comoup.comresearchgate.net Subsequent hydrogenation of these cyclic precursors allows for the stereoselective formation of the diamino acid. oup.comoup.com The degree of chiral induction is significantly influenced by the steric bulk of the side chains on the α,β-dehydro amino acids. oup.comoup.comresearchgate.net This approach offers a pathway to different stereoisomers by selecting the appropriate starting chiral auxiliary. oup.com For instance, the hydrogenation of cyclic α,β-dehydro dipeptides can be directed to exclusively yield L-amino acids. oup.com

An intermediate in this process, an unsaturated diketopiperazine derivative with a tricyclic α,β-dehydrodipeptide structure, has been isolated during the hydrogenation reaction. researchgate.net The diastereoselective hydrogenation of such unsaturated diketopiperazine derivatives has been a subject of study by several research groups aiming to establish a general method for the stereoselective synthesis of α-amino acids. researchgate.net

Enzymatic Synthesis Approaches

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. Various enzymes have been explored for the synthesis of this compound and related chiral amines, demonstrating high efficiency and enantioselectivity.

Engineered glutamate (B1630785) dehydrogenases (GDHs) have emerged as powerful biocatalysts for the synthesis of chiral amino acids. nih.govfrontiersin.orgresearchgate.net Researchers have successfully engineered GDH from Escherichia coli (EcGDH) to catalyze the reductive amination of levulinic acid, a biomass-derived platform chemical, to produce (R)-4-aminopentanoic acid. nih.govfrontiersin.orgresearchgate.net

Through structure-guided protein engineering, key residues in the active site of EcGDH were identified and mutated to alter its substrate specificity from its natural substrate, 2-ketoglutarate, to levulinic acid. nih.govresearchgate.net A double mutant, EcGDHK116Q/N348M, exhibited significantly enhanced catalytic efficiency for levulinic acid. nih.govresearchgate.net When coupled with a formate (B1220265) dehydrogenase for cofactor regeneration, this engineered enzyme converted 0.4 M levulinic acid to (R)-4-aminopentanoic acid with over 97% conversion and excellent stereoselectivity (>99% enantiomeric excess, ee) within 11 hours. nih.govresearchgate.net This dual-enzyme system utilizes inexpensive ammonia (B1221849) as the amino donor, making it an atom-economical and sustainable process. nih.govresearchgate.net

Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the reversible reductive amination of a carbonyl group to an amine. academie-sciences.frresearchgate.net Native AmDHs have been discovered that are capable of the asymmetric reductive amination of various ketones and aldehydes. researchgate.net

Specifically, (2R,4S)-2,4-diaminopentanoate dehydrogenase (2,4-DAPDH) from Clostridium sticklandii catalyzes the NAD(P)+-dependent oxidative deamination of (2R,4S)-2,4-diaminopentanoate to 2-amino-4-oxopentanoate (B13344484). nih.govfrontiersin.orgwikipedia.org This enzyme has been a template for identifying other AmDHs. nih.govfrontiersin.org For instance, a wild-type amine dehydrogenase from Petrotoga mobilis (PmAmDH) was found to catalyze the reductive amination of levulinic acid to (S)-4-aminopentanoic acid. nih.govfrontiersin.org

Furthermore, a thermostable 2,4-DAPDH from Fervidobacterium nodosum Rt17-B1 has been identified and characterized. nih.govkyoto-u.ac.jp This enzyme exhibits broad substrate specificity, catalyzing the reductive amination of ketones like 2-butanone, 2-pentanone, and 2-hexanone, indicating that the α-carboxyl and α-amino groups are not absolute requirements for substrate recognition. kyoto-u.ac.jp The discovery and engineering of such robust AmDHs expand the biocatalytic toolbox for the synthesis of chiral amines. researchgate.net

The reductive amination of keto-acid precursors is a direct and attractive route for the synthesis of amino acids. Levulinic acid, a versatile platform chemical derived from biomass, serves as a key precursor for the synthesis of 4-aminopentanoic acid, a structural isomer of this compound. nih.govfrontiersin.orgresearchgate.netrsc.org

Both enzymatic and chemical methods have been developed for this transformation. As detailed in the enzymatic sections, engineered glutamate dehydrogenases and native amine dehydrogenases can effectively catalyze the reductive amination of levulinic acid to either the (R) or (S) enantiomer of 4-aminopentanoic acid with high stereoselectivity. nih.govfrontiersin.orgresearchgate.net

Chemical methods have also been explored. For example, the reductive amination/cyclization of levulinic acid can be selectively controlled to produce either pyrrolidones or pyrrolidines by switching the catalyst from AlCl₃ to RuCl₃ under mild conditions. rsc.org

Achieving high enantiomeric purity is a critical aspect of stereoselective synthesis. In enzymatic synthesis, the inherent stereoselectivity of the enzyme often leads to products with high enantiomeric excess. For example, the use of engineered E. coli glutamate dehydrogenase for the synthesis of (R)-4-aminopentanoic acid from levulinic acid resulted in a product with >99% ee. nih.govresearchgate.net Similarly, wild-type amine dehydrogenase from Petrotoga mobilis produced (S)-4-aminopentanoic acid with an enantiomeric excess of ≥99.5%. researchgate.net

In the asymmetric hydrogenation of cyclic α,β-dehydro dipeptides, the choice of the chiral auxiliary and the reaction conditions are crucial for controlling the stereochemical outcome and achieving high diastereoselectivity. oup.comresearchgate.net The separation of diastereomers formed during the synthesis is another strategy to obtain enantiomerically pure compounds. oup.com

Other Advanced Chemical Synthesis Routes

Beyond classical synthetic methodologies, advanced routes for preparing this compound and its analogs focus on achieving high stereoselectivity and utilizing novel catalytic systems. One prominent advanced strategy is the stereoselective synthesis through asymmetric hydrogenation of cyclic α,β-dehydro dipeptides. oup.comoup.com This method involves the condensation of a cyclic dipeptide, such as cyclo(-Gly-L(or D)-aminoacyl-), with a protected amino aldehyde. oup.com The resulting cyclic α,β-dehydro dipeptide is then hydrogenated, where the existing chirality in the aminoacyl residue guides the stereochemical outcome of the reduction. oup.comoup.com The degree of this chiral induction is significantly influenced by the steric bulk of the side chains involved in the dehydro amino acid precursor. oup.commolaid.com

Another frontier in advanced synthesis is the use of enzymatic and chemo-enzymatic methods. While detailed enzymatic routes for this compound are still an emerging area, analogous processes for similar structures highlight the potential of this approach. For instance, a sustainable method has been developed for synthesizing (R)-4-aminopentanoic acid from levulinic acid, a biomass-derived platform chemical. frontiersin.orgresearchgate.net This process utilizes an engineered glutamate dehydrogenase from Escherichia coli (EcGDH) for reductive amination. frontiersin.org Through structure-guided protein engineering, the substrate specificity of the enzyme was successfully altered to accommodate levulinic acid, achieving high conversion (>97%) and excellent enantiomeric excess (>99%). frontiersin.orgresearchgate.net This dual-enzyme system, which uses ammonia as the amino donor and a formate dehydrogenase for cofactor regeneration, represents a highly atom-efficient and environmentally friendly route that could be adapted for more complex molecules like this compound. frontiersin.org

Synthesis of Analogues and Derivatives for Research Applications

Modified this compound Structures

The fundamental structure of this compound serves as a versatile scaffold for the synthesis of various analogues designed for specific research applications. Modifications are typically introduced to alter the molecule's physicochemical properties, such as charge, lipophilicity, and conformational rigidity, to enhance its biological activity or utility as a research probe.

A key strategy involves the derivatization of one or both of the amino groups. For example, in research focused on developing ligands that interact with biological macromolecules like peptides, the side-chain amino group can be functionalized to introduce additional interaction points. Drawing parallels from similar diamino acids, a side-chain amino group can be extended, for instance by adding an aminoethyl group to create a triamino acid derivative like Nδ-(2-aminoethyl)-2,5-diaminopentanoic acid (AEOrn). rsc.org Such a modification increases the number of positive charges at physiological pH, which can strengthen electrostatic interactions with negatively charged residues on a target protein, thereby enhancing binding affinity and stabilizing a desired conformation. rsc.org This principle of modifying the diamino backbone is central to creating tailored molecules for probing biological systems.

| Modification Strategy | Purpose | Example Compound (Analogous) |

| Side-chain Alkylation/Arylation | Introduce new functional groups or steric bulk | N-isopropyl-2,5-diaminopentanoic acid googleapis.com |

| Amino Group Extension | Increase positive charge, enhance electrostatic interactions | Nδ-(2-aminoethyl)-2,5-diaminopentanoic acid (AEOrn) rsc.org |

| Protection of Amino/Carboxyl Groups | Facilitate selective reactions during multi-step synthesis | Suitably protected (S,S)-2,4-diaminopentanoate derivatives acs.org |

Incorporation into Peptidomimetics and Bioactive Peptides (research context)

In the field of medicinal chemistry and chemical biology, this compound is a valuable building block for constructing peptidomimetics—molecules that mimic the structure and function of natural peptides but often possess improved stability and pharmacokinetic properties. Its two amino groups provide unique opportunities for creating non-linear or cyclic structures.

One significant application is in the assembly of complex macrocyclic inhibitors. Suitably protected derivatives of (S,S)-2,4-diaminopentanoate have been used as key components in the synthesis of peptidyl boronate inhibitors. acs.org In these structures, the this compound residue acts as a linker, where its side-chain and main-chain amino groups are used to connect different parts of the inhibitor, encouraging macrocyclization to form amide-ester or diester adducts. acs.org This constrained cyclic architecture is crucial for pre-organizing the molecule for optimal binding to its target, in this case, a protease.

Furthermore, derivatives of diaminopentanoic acids are incorporated into β-hairpin peptidomimetics. googleapis.com These mimetics are designed to emulate the β-hairpin secondary structure common in protein-protein interactions. The incorporation of non-canonical amino acids like N-isopropyl-2,5-diaminopentanoic acid helps to stabilize the hairpin turn and orient the side chains correctly for biological recognition. google.com

Preparation of Enantiomers and Diastereomers

This compound possesses two chiral centers (at C2 and C4), meaning it can exist as four distinct stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The synthesis of specific, optically pure enantiomers and diastereomers is critical, as the biological activity of chiral molecules is often highly dependent on their stereochemistry.

A successful method for the stereoselective synthesis of this compound diastereomers relies on the asymmetric hydrogenation of cyclic α,β-dehydro dipeptides. oup.comoup.com The process begins with the condensation of a chiral auxiliary, such as cyclo(-Gly-L-Ala-) or cyclo(-Gly-D-Ala-), with a protected amino aldehyde to form a cyclic dehydro-dipeptide intermediate. oup.com The subsequent hydrogenation step is diastereoselective, with the facial selectivity of the hydrogen addition being directed by the pre-existing stereocenter of the alanine (B10760859) residue. oup.commolaid.com

For example:

Using cyclo(-Gly-L-Ala-) as the chiral template leads to the preferential formation of the (2S,4S) and (2R,4S) diastereomers of the protected diaminopentanoic acid.

Using cyclo(-Gly-D-Ala-) similarly directs the synthesis towards other diastereomeric products.

After hydrogenation, the resulting diastereomers can be separated by methods such as ion-exchange chromatography. oup.com Finally, acid hydrolysis removes the protecting groups and breaks the cyclic dipeptide to yield the free diastereomers of this compound. oup.com This method has been used to prepare both (2S,4S)-2,4-diaminopentanoic acid and (2R,4S)-2,4-diaminopentanoic acid. oup.com

| Precursor/Auxiliary | Product Diastereomer(s) | Yield of Diastereomeric Mixture | Reference |

| Cyclo(-Δ2PA(Boc)-L-Ala-) | (2S,4S)-1 and (2R,4S)-1 | 92% | oup.com |

| Cyclo(-Δ2PA(Boc)-D-Ala-) | (2S,4R)-1 and (2R,4R)-1 | 90% | oup.com |

Table Note: Δ2PA(Boc) represents the protected dehydro-amino acid precursor within the cyclic dipeptide. '1' refers to this compound.

Research Methodologies and Advanced Analytical Techniques

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric methods provide detailed information about the molecular structure and properties of 2,4-diaminopentanoic acid by investigating the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the stereochemistry.

In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the different protons in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons attached to carbons bearing amino groups (C2 and C4) would appear at a different chemical shift than the methyl group (C5) protons. The proton on the alpha-carbon (C2) would be further influenced by the adjacent carboxylic acid group. Spin-spin coupling between adjacent, non-equivalent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which help to establish the connectivity of the carbon backbone.

Similarly, a ¹³C NMR spectrum provides a signal for each unique carbon atom in the structure, with the chemical shift indicating its chemical environment (e.g., carboxyl, methine, methylene, methyl). Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish ¹H-¹H and ¹H-¹³C correlations, respectively, confirming the complete structural assignment.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Note: These are estimated values and can vary based on solvent and pH.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

| H on C2 | 3.5 - 4.0 | Multiplet |

| H on C3 (CH₂) | 1.5 - 2.0 | Multiplet |

| H on C4 | 3.0 - 3.5 | Multiplet |

| H on C5 (CH₃) | 1.2 - 1.5 | Doublet |

| COOH | 10.0 - 12.0 | Singlet (broad) |

| NH₂ | 7.0 - 8.5 | Singlet (broad) |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from complex mixtures, as well as for the determination of its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative analysis and purification of this compound. Given its polar and ionic nature, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol, often with pH modifiers or ion-pairing agents to improve peak shape and retention.

Since this compound lacks a strong UV chromophore, direct detection can be challenging. Therefore, pre-column or post-column derivatization is frequently employed to attach a chromophoric or fluorophoric tag to the amino groups. Common derivatizing agents include ninhydrin, o-phthalaldehyde (B127526) (OPA), and fluorescamine, which react with primary amines to produce highly absorbing or fluorescent products, enabling sensitive detection by UV-Vis or fluorescence detectors. This approach allows for the accurate quantification of this compound in various biological and chemical samples. mdpi.com

As this compound contains two chiral centers (at C2 and C4), it can exist as four different stereoisomers. Distinguishing and quantifying these enantiomers and diastereomers is critical, as they often exhibit different biological activities. Chiral chromatography is the most effective method for this purpose.

This separation is achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive. CSPs are packed into HPLC columns and create a chiral environment where the different enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. Common CSPs for amino acid separation are based on macrocyclic glycopeptides (e.g., teicoplanin, vancomycin), cyclodextrins, or Pirkle-type phases. nih.govsigmaaldrich.com The choice of mobile phase, which often consists of mixtures of alcohols and alkanes, is crucial for optimizing the separation. The ability to resolve all stereoisomers allows for the precise determination of enantiomeric excess (ee) and diastereomeric excess (de), which is vital for stereoselective synthesis and biochemical studies.

Table 2: Common Chiral Stationary Phases (CSPs) for Amino Acid Separation

| CSP Type | Principle of Separation | Typical Analytes |

| Pirkle-type (e.g., Whelk-O1) | π-π interactions, hydrogen bonding, dipole-dipole interactions | Underivatized and N-derivatized amino acids |

| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) | Inclusion complexation, hydrogen bonding, ionic interactions | Underivatized α- and β-amino acids |

| Cyclodextrin-based | Formation of inclusion complexes | Derivatized amino acids |

| Ligand Exchange | Formation of diastereomeric metal complexes | α-amino acids |

Paper Chromatography for Metabolic Product Identification

Historically, paper chromatography was a foundational technique for the separation and identification of amino acids and their metabolites. In the context of this compound, early studies of ornithine metabolism in anaerobic bacteria like Clostridium sticklandii utilized paper chromatography to trace the fate of radiolabeled substrates. Researchers were able to identify (2R,4S)-2,4-diaminopentanoate as a key intermediate in the conversion of D-ornithine. nih.govnih.gov This method involves spotting a sample onto a sheet of filter paper, which is then suspended in a sealed container with a specific solvent mixture. As the solvent moves up the paper by capillary action, it separates the components of the sample based on their differential partitioning between the stationary phase (the paper) and the mobile phase (the solvent). The separated compounds are then visualized, often by their radioactivity or by staining with reagents like ninhydrin.

While effective for initial identification, paper chromatography has been largely succeeded by more advanced, sensitive, and quantitative methods such as high-performance liquid chromatography (HPLC). asm.orgresearchgate.net For instance, two-dimensional HPLC systems are now used for the enantioselective determination of ornithine and related metabolites in biological samples. asm.org

Enzymatic Activity Assays and Purification Methodologies

Understanding the enzymes that produce and metabolize this compound requires their isolation in a pure form and subsequent characterization of their catalytic activity.

The purification of enzymes from the ornithine metabolic pathways, such as ornithine 4,5-aminomutase, 2,4-diaminopentanoate (B1235806) dehydrogenase, and ornithine racemase, is a multi-step process designed to separate the target protein from other cellular components. Common strategies involve an initial fractionation of the cell lysate, often using ammonium (B1175870) sulfate (B86663) precipitation, followed by a series of chromatographic steps.

For genetically engineered proteins expressed with a polyhistidine tag (His-tag), Ni²⁺-NTA (Nickel-Nitriloacetic acid) affinity chromatography is a powerful and highly specific purification method. The His-tagged protein binds with high affinity to the nickel ions immobilized on the chromatography resin, while most other proteins pass through. The bound protein is then eluted by adding a high concentration of imidazole.

Throughout the purification process, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to monitor the purity of the protein fractions. This technique separates proteins based on their molecular weight, allowing researchers to visualize the enrichment of the target enzyme and assess its final purity.

Other techniques such as ion-exchange chromatography (e.g., DEAE-Cellulose), which separates proteins based on their net charge, and ultracentrifugation , which can separate macromolecules based on their size and density, are also frequently employed to achieve homogeneity.

Table 1: Purification Techniques for Enzymes in the Ornithine Metabolic Pathway

| Enzyme | Organism | Purification Techniques Used | Reference |

|---|---|---|---|

| Ornithine Racemase | Clostridium difficile | Ni-NTA Affinity Chromatography, Q-Sepharose Anion Exchange | |

| Ornithine Racemase | Clostridium sticklandii | SDS-PAGE (for purity assessment) | |

| This compound C4 Dehydrogenase | Clostridium sp. | Ammonium Sulfate Precipitation, DEAE-Cellulose Chromatography, Ultracentrifugation, Disc Electrophoresis | |

| D-Ornithine 4,5-Aminomutase | Clostridium sp. | DEAE-Cellulose Chromatography, Ion Exchange Chromatography, Density Gradient Centrifugation, SDS-PAGE |

Once an enzyme is purified, its catalytic activity is characterized through kinetic studies. These assays measure the rate of the reaction under varying conditions to determine key parameters like the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat), which represents the turnover number. nih.gov

For Ornithine 4,5-aminomutase (OAM) from Clostridium sticklandii, kinetic isotope effect studies using deuterated substrate (dl-ornithine-3,3,4,4,5,5-d₆) revealed a Dkcat of 7.6 ± 0.5, indicating that hydrogen atom abstraction is a significant rate-determining step. Site-directed mutagenesis studies have shown that residues forming salt bridges with the D-ornithine substrate, such as R297 and E81, are critical for catalytic efficiency, with mutations causing up to a 14,000-fold decrease in kcat/Kₘ.

Inhibitor analysis is crucial for understanding enzyme mechanisms and for potential therapeutic applications. For example, 2,4-diaminopentanoate dehydrogenase from Fervidobacterium nodosum is subject to uncompetitive substrate inhibition by 2,4-diaminopentanoate and is also uncompetitively inhibited by D-ornithine, with an apparent inhibition constant (Ki) of 0.1 mM. Other enzymes in related pathways, such as ornithine aminotransferase, are known to be inhibited by compounds like 5-fluoromethylornithine (B39485) (5-FMOrn).

Table 2: Kinetic Parameters of Enzymes Related to this compound Metabolism

| Enzyme | Organism | Substrate | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|---|

| Ornithine Racemase | Clostridium sticklandii | L-Ornithine | Kₘ | 0.77 ± 0.05 mM | |

| Ornithine Racemase | Clostridium sticklandii | L-Ornithine | kcat | 980 ± 20 s⁻¹ | |

| Ornithine 4,5-Aminomutase | Clostridium sticklandii | dl-ornithine-d₆ | Dkcat | 7.6 ± 0.5 | |

| Ornithine 4,5-Aminomutase | Clostridium sticklandii | dl-ornithine-d₆ | Dkcat/Kₘ | 2.5 ± 0.4 | |

| 2,4-Diaminopentanoate Dehydrogenase | Fervidobacterium nodosum | D-Ornithine (Inhibitor) | Ki (apparent) | 0.1 mM | |

| Ornithine δ-Aminotransferase | Vigna aconitifolia | Ornithine | Kₘ | 2 mM | |

| Ornithine δ-Aminotransferase | Vigna aconitifolia | α-Ketoglutarate | Kₘ | 0.75 mM |

Molecular and Structural Biology Techniques

To fully understand the function of these enzymes, researchers employ techniques to study their underlying genes and three-dimensional structures.

Molecular cloning techniques are used to isolate the gene encoding a specific enzyme and insert it into an expression vector. This vector is then introduced into a heterologous host system, most commonly the bacterium Escherichia coli, which can be grown easily in large quantities. This allows for the high-level production, or overexpression, of the target protein, which is essential for subsequent purification and structural studies.

For example, the gene for a thermostable 2,4-diaminopentanoate dehydrogenase from Fervidobacterium nodosum Rt17-B1 was successfully cloned and overexpressed in E. coli, enabling its purification and detailed characterization. Similarly, the cDNA encoding ornithine δ-aminotransferase from the mothbean Vigna aconitifolia was isolated and expressed in an E. coli mutant, a strategy that not only allowed for protein production but also confirmed the gene's function through complementation of a metabolic deficiency.

X-ray crystallography is a powerful technique used to determine the precise three-dimensional atomic structure of a protein. This information is invaluable for understanding how an enzyme binds its substrates and catalyzes a reaction. The process involves growing high-quality crystals of the purified protein and then bombarding them with X-rays. The way the X-rays are diffracted by the crystal allows scientists to calculate the electron density and build an atomic model of the protein.

The crystal structure of human recombinant ornithine aminotransferase, an enzyme related to the broader ornithine metabolic pathway, has been solved to a resolution of 2.5 Å. The structure revealed a complex hexameric assembly and identified key amino acid residues in the active site (R180, E235, and R413) that are likely involved in binding the substrate. Likewise, the structure of ornithine cyclodeaminase from Pseudomonas putida has been determined to 1.68 Å resolution, providing detailed insights into its catalytic mechanism. These structural studies provide a framework for understanding enzyme function and for designing specific inhibitors.

Computational Chemistry and Molecular Docking for Enzyme-Substrate Interactions

Computational chemistry and molecular docking are indispensable tools for elucidating the intricate interactions between enzymes and their substrates at an atomic level. These in silico methods provide valuable insights into the binding modes of substrates, the catalytic mechanisms of enzymes, and the rational design of enzyme variants with improved properties. For this compound, these techniques can be applied to enzymes like 2,4-diaminopentanoate dehydrogenase (2,4-DAPDH) and pyridoxal-5'-phosphate (PLP)-dependent enzymes to understand their substrate specificity and to guide protein engineering efforts. nih.govfrontiersin.org

Molecular docking simulations predict the preferred orientation of a ligand (in this case, this compound) when it binds to the active site of a receptor (the enzyme). The process involves generating a multitude of possible binding poses and scoring them based on their binding affinity, which is estimated using a scoring function that considers factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. animbiosci.org For example, docking this compound into the active site of 2,4-DAPDH can help identify the key amino acid residues that interact with the substrate's amino groups, carboxyl group, and pentyl chain.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the enzyme-substrate complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the enzyme and the substrate, as well as the surrounding solvent molecules. These simulations can reveal conformational changes that occur upon substrate binding and can be used to calculate the binding free energy, providing a more accurate measure of binding affinity. nih.gov

The table below presents a hypothetical summary of a molecular docking and MD simulation study of this compound with a putative aminotransferase.

| Parameter | Finding | Implication |

| Docking Score | -8.5 kcal/mol | Favorable binding of this compound to the active site. |

| Key Interacting Residues | Arg45, Asp180, Tyr122, Trp68 | Arg45 and Asp180 form salt bridges with the carboxyl and amino groups. Tyr122 forms a hydrogen bond. Trp68 provides hydrophobic interactions. |

| RMSD of Ligand (from MD) | 1.2 Å | The substrate remains stably bound in the active site throughout the simulation. |

| Binding Free Energy (MM/PBSA) | -25.7 kcal/mol | Strong and stable interaction between the enzyme and substrate. |

This table represents hypothetical data from a computational study.

These computational approaches are particularly powerful when combined with experimental techniques. For instance, the insights gained from molecular docking can guide the design of site-directed mutagenesis experiments. If a particular residue is predicted to be crucial for substrate binding, mutating that residue and observing the effect on enzyme activity can validate the computational model. This iterative cycle of computational prediction and experimental validation is a highly effective strategy for enzyme engineering.

Isotopic Labeling for Metabolic Flux Analysis

Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, enabling the quantification of metabolic fluxes. Metabolic Flux Analysis (MFA) using stable isotopes, such as ¹³C and ¹⁵N, provides a detailed understanding of the cellular metabolism and the contributions of different pathways to the synthesis of a particular metabolite. In the context of this compound, isotopic labeling can be used to elucidate its biosynthesis and degradation pathways, particularly in organisms like Clostridium species where it is an intermediate in ornithine metabolism. nih.gov

The general principle of isotopic labeling involves feeding cells with a substrate that has been enriched with a stable isotope. For instance, to study the biosynthesis of this compound from ornithine, cells can be cultured in a medium containing ¹³C- or ¹⁵N-labeled L-ornithine. As the cells metabolize the labeled ornithine, the isotopes are incorporated into the downstream metabolites, including this compound. The distribution of these isotopes in the target molecule can then be analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The pattern of isotope incorporation provides valuable information about the active metabolic pathways. For example, if this compound is synthesized directly from ornithine via the action of ornithine 4,5-aminomutase, the labeling pattern in the product will be directly related to the labeling pattern of the ornithine precursor. By analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of isotopic labels), the flux through this specific pathway can be quantified. nih.gov

The following table provides a simplified, hypothetical example of how isotopic labeling with [U-¹³C₅]-L-ornithine could be used to determine the contribution of this precursor to the this compound pool.

| Metabolite | Mass Isotopomer | Relative Abundance (%) | Interpretation |

| L-Ornithine | M+0 | 10 | Unlabeled ornithine from other sources. |

| M+5 | 90 | 90% of the ornithine pool is fully labeled. | |

| This compound | M+0 | 40 | 40% of the this compound is synthesized from unlabeled precursors. |

| M+5 | 60 | 60% of the this compound is synthesized from the labeled ornithine. |

This table is a simplified illustration of potential MFA data.

This type of analysis can be extended to more complex metabolic networks to understand the interplay between different pathways. For example, by using different labeled precursors and analyzing a wider range of metabolites, a comprehensive model of the cellular metabolism surrounding this compound can be constructed. This information is crucial for metabolic engineering applications, where the goal is to optimize the production of a desired compound by redirecting metabolic fluxes.

Biological Relevance and Non Human Applications

Role in Microbial Physiology and Ecology

The compound 2,4-diaminopentanoic acid (2,4-DAP) is a non-proteinogenic amino acid that serves as a key intermediate in the metabolic pathways of certain anaerobic bacteria. nih.gov Its significance lies primarily in its role within specialized energy-generating processes, particularly in organisms that thrive in oxygen-deprived environments rich in amino acids.

In select anaerobic bacteria, this compound is a central molecule in the oxidative degradation of ornithine. kyoto-u.ac.jpasm.org This metabolic route is a critical part of their energy acquisition strategy.

Clostridium sticklandii : This bacterium is a well-studied example of an organism that ferments amino acids for energy. d-nb.info In C. sticklandii, the metabolism of ornithine proceeds through an oxidative pathway where L-ornithine is first converted to D-ornithine by the enzyme ornithine racemase (EC 5.1.1.12). asm.orgwikipedia.orgnih.gov Subsequently, D-ornithine is isomerized to (2R,4S)-2,4-diaminopentanoate by the action of D-ornithine 4,5-aminomutase (EC 5.4.3.5), an enzyme that requires both pyridoxal (B1214274) phosphate (B84403) (PLP) and a cobamide coenzyme (a form of vitamin B12) to function. nih.govnih.govqmul.ac.ukwikipedia.org This aminomutase catalyzes the migration of the terminal amino group from carbon 5 to carbon 4 of the ornithine molecule. nih.govuniprot.org The resulting (2R,4S)-2,4-diaminopentanoate is then oxidatively deaminated by 2,4-diaminopentanoate (B1235806) dehydrogenase (2,4-DAPDH) (EC 1.4.1.12). kyoto-u.ac.jpwikipedia.org This NAD(P)+-dependent reaction removes the amino group at carbon 4, producing 2-amino-4-oxopentanoate (B13344484) (AKP). asm.orgwikipedia.orggenome.jp Finally, AKP undergoes a thiolytic cleavage by AKP thiolase, yielding acetyl-CoA and alanine (B10760859). asm.orgacs.org

Fervidobacterium nodosum : This thermophilic (heat-loving) bacterium also possesses the enzymatic machinery to metabolize 2,4-diaminopentanoate. Researchers have identified and characterized a thermostable 2,4-diaminopentanoate dehydrogenase (2,4-DAPDH) from Fervidobacterium nodosum Rt17-B1. kyoto-u.ac.jpnih.gov This enzyme, like its counterpart in Clostridium, catalyzes the NAD(P)+-dependent oxidative deamination of (2R,4S)-2,4-diaminopentanoate to form 2-amino-4-oxopentanoate. nih.govresearchgate.net The presence of this enzyme and the associated gene cluster strongly suggests that F. nodosum utilizes a similar oxidative ornithine degradation pathway. asm.orgnih.gov The enzyme from F. nodosum is notably robust, with an optimal temperature of 85°C and an optimal pH of 9.5, making it of significant interest for biotechnological applications. kyoto-u.ac.jpnih.gov

| Enzyme Name | EC Number | Organism Example | Reaction Catalyzed | Required Cofactors |

|---|---|---|---|---|

| D-ornithine 4,5-aminomutase | 5.4.3.5 | Clostridium sticklandii | D-ornithine ⇌ (2R,4S)-2,4-diaminopentanoate | Pyridoxal phosphate, Cobamide coenzyme qmul.ac.ukwikipedia.org |

| 2,4-diaminopentanoate dehydrogenase (2,4-DAPDH) | 1.4.1.12 | Clostridium sticklandii, Fervidobacterium nodosum | (2R,4S)-2,4-diaminopentanoate + NAD(P)+ + H₂O ⇌ 2-amino-4-oxopentanoate + NAD(P)H + NH₃ + H+ | NAD+ or NADP+ wikipedia.orggenome.jp |

The metabolism of this compound is an integral part of a unique form of anaerobic respiration known as the Stickland reaction. asm.orgd-nb.info First described by L. H. Stickland in 1934, this process involves the coupled oxidation and reduction of pairs of amino acids to generate energy, mainly through substrate-level phosphorylation. d-nb.infoannualreviews.org

In this context, ornithine can serve as both an electron donor and an electron acceptor. asm.orgd-nb.info The pathway involving 2,4-diaminopentanoate constitutes the oxidative branch of ornithine metabolism. asm.org In this branch, ornithine is oxidized to products like acetate (B1210297) and alanine, with the release of electrons that are captured by coenzymes such as NAD+. asm.organnualreviews.org These electrons are then transferred to an acceptor amino acid (the electron acceptor), which becomes reduced. For instance, glycine (B1666218) or proline can act as electron acceptors and are reduced to acetate and 5-aminovalerate, respectively. d-nb.infoannualreviews.org This coupled reaction allows bacteria like C. sticklandii to conserve energy for growth in environments where other energy sources are scarce. asm.orgd-nb.info The Stickland reaction is crucial for the growth and toxin production of pathogenic species like Clostridium difficile, highlighting the importance of these metabolic pathways in bacterial physiology and virulence. asm.orgbiorxiv.org

The metabolic pathways involving this compound have broader implications for the functioning of complex microbial ecosystems, such as the gut microbiome. asm.org The breakdown of amino acids by one species can produce intermediates that are consumed by another, a phenomenon known as nutrient cross-feeding. biorxiv.orgasm.org

Biotechnological Applications and Industrial Relevance

The unique enzymes involved in this compound metabolism have attracted interest for their potential use in biotechnology and industrial chemistry. Their ability to catalyze specific chemical transformations under mild conditions makes them valuable tools for green chemistry.

Chiral amines are high-value chemical building blocks, essential for the synthesis of many pharmaceuticals and agrochemicals. sci-hub.seresearchgate.net The enzymatic production of these compounds is often preferred over traditional chemical synthesis due to the high stereoselectivity of enzymes, which yields optically pure products. sci-hub.se

The enzyme 2,4-diaminopentanoate dehydrogenase (2,4-DAPDH) has emerged as a promising biocatalyst for this purpose. kyoto-u.ac.jpnih.gov The thermostable 2,4-DAPDH from Fervidobacterium nodosum is particularly noteworthy. nih.govkyoto-u.ac.jp Research has shown that this enzyme exhibits a broad substrate specificity, meaning it can act on a variety of molecules, not just its natural substrate. kyoto-u.ac.jp It has been successfully used to catalyze the reductive amination of several ketones, including 2-butanone, 2-pentanone, and acetophenone, converting them into the corresponding chiral amines. kyoto-u.ac.jp A key advantage of 2,4-DAPDH is its ability to act on the carbonyl group at positions other than the alpha-carbon, which is a limitation for many conventional amino acid dehydrogenases. kyoto-u.ac.jpkyoto-u.ac.jp This property expands the range of chiral amines that can be synthesized enzymatically. kyoto-u.ac.jp

| Property | Value | Reference |

|---|---|---|

| Optimal Temperature | 85°C | kyoto-u.ac.jpnih.gov |

| Optimal pH | 9.5 | kyoto-u.ac.jpnih.gov |

| Thermal Stability (Half-life at 90°C) | 38 min | kyoto-u.ac.jpnih.gov |

| Cofactor Dependence | NAD+ or NADP+ | nih.gov |

| Example Non-Natural Substrates | 2-butanone, 2-pentanone, 2-hexanone, acetophenone | kyoto-u.ac.jp |

There is a growing global effort to replace petroleum-based chemical production with sustainable processes that utilize renewable biomass. nih.govresearchgate.net Levulinic acid, a platform chemical that can be readily produced from lignocellulosic biomass, is a key target in this effort. nih.govfrontiersin.org Biocatalytic routes are being explored to convert levulinic acid and other biomass-derived molecules into a wide array of value-added chemicals. researchgate.netfrontiersin.org

The synthesis of aminopentanoic acids from levulinic acid is an attractive and sustainable reaction route. frontiersin.org Engineered enzymes, such as modified glutamate (B1630785) dehydrogenases, have been developed to catalyze the reductive amination of levulinic acid to produce (R)-4-aminopentanoic acid with high efficiency and stereoselectivity. frontiersin.org While this specific research focuses on the 4-amino isomer, it highlights the principle of using biocatalysis to transform renewable feedstocks into valuable chiral amines. The enzymes from the this compound pathway, particularly 2,4-DAPDH, fit perfectly within this paradigm. Their ability to perform reductive amination could be harnessed in synthetic biology pathways to produce various diamino acids and other amine compounds directly from renewable resources, contributing to a more sustainable chemical industry. kyoto-u.ac.jprsc.org

Future Research Directions and Open Questions

Elucidation of Regulatory Mechanisms of Associated Enzymes in Vivo

The enzymes responsible for the synthesis and conversion of 2,4-diaminopentanoic acid are subject to complex regulatory controls that are not yet fully understood in a physiological context. Key enzymes in this pathway include D-ornithine 4,5-aminomutase, which produces (2R,4S)-2,4-diaminopentanoate from D-ornithine, and 2,4-diaminopentanoate (B1235806) dehydrogenase (2,4-DAPDH), which catalyzes its oxidative deamination. whiterose.ac.uknih.govwikipedia.org

Research has shown that 2,4-DAPDH from Fervidobacterium nodosum is subject to uncompetitive substrate inhibition by 2,4-DAP itself and is also inhibited by D-ornithine. nih.govkyoto-u.ac.jp This suggests a feedback mechanism that could regulate the flow of metabolites through the oxidative ornithine degradation pathway. nih.gov Furthermore, studies on Clostridium sticklandii indicate that its D-ornithine 4,5-aminomutase activity is inhibited by various compounds, including potassium phosphate (B84403) and L-alpha-lysine. oup.com An intriguing finding is that the S subunit of D-ornithine aminomutase (OraS) can form a complex with the catalytic component of D-α-lysine 5,6-aminomutase, restoring ATP-dependent allosteric regulation to the lysine-catabolizing enzyme. nih.gov

Future research must aim to elucidate how these individual regulatory signals are integrated within the cell (in vivo). Open questions include identifying the full range of allosteric effectors for these enzymes and understanding how their expression is controlled at the genetic level in response to environmental cues, such as nutrient availability. nih.govbiorxiv.org Investigating protein-protein interactions, like the complex formation between enzymes with opposing functions to regulate metabolite levels, could reveal novel layers of metabolic control.

Table 1: Known Regulatory Molecules of Enzymes in the Ornithine Fermentation Pathway

| Enzyme | Organism | Regulatory Molecule | Effect | Type of Regulation |

| 2,4-Diaminopentanoate Dehydrogenase | Fervidobacterium nodosum | 2,4-Diaminopentanoate | Inhibition | Uncompetitive Substrate Inhibition |

| 2,4-Diaminopentanoate Dehydrogenase | Fervidobacterium nodosum | D-Ornithine | Inhibition | Uncompetitive Inhibition |

| D-ornithine 4,5-aminomutase | Clostridium sticklandii | Potassium Phosphate | Inhibition | Not specified |

| D-ornithine 4,5-aminomutase | Clostridium sticklandii | L-alpha-lysine | Inhibition | Not specified |

| D-α-lysine 5,6-aminomutase | Clostridium sticklandii | ATP (with OraS subunit) | Activation | Allosteric |

Expansion of Substrate Specificity and Catalytic Scope of Engineered Enzymes

The enzymes involved in 2,4-DAP metabolism, particularly dehydrogenases, represent attractive scaffolds for protein engineering. The goal is to create novel biocatalysts for the synthesis of valuable chiral amines and non-canonical amino acids. mdpi.com Amine dehydrogenases (AmDHs) are of particular interest because they utilize inexpensive ammonia (B1221849) for reductive amination, offering a green alternative to chemical synthesis. d-nb.infonih.gov

While native AmDHs often have a narrow substrate range, significant progress has been made in expanding their catalytic capabilities. d-nb.inforesearchgate.net A key strategy involves structure-guided mutagenesis to modify residues within the enzyme's active site, thereby accommodating new, often bulkier substrates. whiterose.ac.ukd-nb.info For instance, researchers successfully engineered glutamate (B1630785) dehydrogenase from Escherichia coli to catalyze the synthesis of (R)-4-aminopentanoic acid, a related γ-amino acid, from levulinic acid with high efficiency and stereoselectivity. nih.gov This was achieved by identifying key residues affecting substrate specificity and performing targeted mutations. nih.gov Similarly, mutations in native AmDHs have enabled the conversion of substrates previously not accepted, such as long-chain n-alkylaldehydes and ketones. d-nb.info

Future work will focus on further broadening the substrate scope of these enzymes. This includes developing catalysts for the synthesis of complex pharmaceutical intermediates and other high-value chemicals. researchgate.net A promising approach is domain engineering, where the substrate-binding domain of one enzyme is fused with the cofactor-binding domain of another to create a chimeric enzyme with enhanced properties, such as improved coenzyme affinity and catalytic efficiency. nih.gov

Table 2: Example of Engineered Glutamate Dehydrogenase for Novel Substrate Amination

| Parent Enzyme | Engineered Mutant | Target Substrate | Improvement in Catalytic Efficiency (kcat/Km) |

| E. coli Glutamate Dehydrogenase (EcGDH) | EcGDHK116Q/N348M | Levulinic Acid | 42.0-fold (for LA) |

Structural Biology of Enzymes Interacting with this compound Beyond Current Understanding

A detailed structural understanding of the enzymes that bind 2,4-DAP is crucial for both elucidating their mechanisms and guiding rational protein engineering. kyoto-u.ac.jp The enzymes D-ornithine 4,5-aminomutase (4,5-OAM) and lysine (B10760008) 5,6-aminomutase are rare examples that utilize both coenzyme B12 (adenosylcobalamin) and pyridoxal-5'-phosphate (PLP) to perform challenging 1,2-amino rearrangements. mdpi.commdpi.com

Crystal structures of 4,5-OAM have revealed that the two cofactors are separated by a significant distance in the enzyme's resting state, implying that a large-scale domain movement is necessary to bring them together for catalysis. mdpi.comrhea-db.org Computational and spectroscopic studies support this, suggesting a major conformational change is coupled with substrate binding and the initiation of the radical-based reaction. rhea-db.orgnih.govsemanticscholar.org The structure of 4,5-OAM in its open state has been solved, and models of the active site with the substrate D-ornithine bound have identified key residues responsible for anchoring the substrate. mdpi.comresearchgate.net

However, high-resolution structures of the enzyme in its closed, catalytically active state, particularly with the product 2,4-DAP bound, are still needed. Such structures would provide invaluable snapshots of the catalytic cycle. Furthermore, the first crystal structure of a 2,4-DAPDH was determined for the thermostable enzyme from F. nodosum, identifying His262 and Gln264 as important catalytic residues. kyoto-u.ac.jp Future structural studies should focus on capturing this enzyme in complex with its substrate (2,4-DAP) and allosteric inhibitors to unravel the structural basis of its regulation and substrate inhibition. nih.govkyoto-u.ac.jp

Table 3: Key Residues in the Active Site of D-Ornithine 4,5-Aminomutase for Substrate Binding

| Residue | Role in Substrate (D-ornithine) Binding |

| Lys629 | Forms internal aldimine with PLP cofactor |

| Gln299 | Hydrogen bonding/salt bridge with carboxylate moiety |

| Arg297 | Hydrogen bonding/salt bridge with carboxylate moiety |

| His225 | Hydrogen bonding/salt bridge with carboxylate moiety |

| Tyr160 | Hydrogen bonding/salt bridge with carboxylate moiety |

| His182 | Hydrogen bonding/salt bridge with carboxylate moiety |

| Glu81 | Electrostatic interaction with α-amine group |

Exploration of Novel Biosynthetic Pathways and Organisms

The known biosynthetic route to 2,4-DAP is part of the ornithine fermentation pathway found in Clostridia and a few other bacteria. wikipedia.orgnih.gov However, the vast metabolic diversity of the microbial world suggests that alternative pathways for the synthesis of 2,4-DAP and other non-canonical amino acids may exist. mdpi.comnumberanalytics.com

One avenue of research is the exploration of enzyme promiscuity, where enzymes from primary metabolism catalyze secondary reactions, leading to the formation of novel compounds. mdpi.com The discovery of a new β-alanine synthesis pathway in Acinetobacter baylyi that relies on the promiscuous activities of a diaminobutyrate aminotransferase and decarboxylase exemplifies this principle. mdpi.com Similar promiscuous pathways could potentially lead to 2,4-DAP. Another approach is genome mining and metagenomics, which can be used to search sequence databases for homologs of known aminomutases and dehydrogenases in previously uncharacterized organisms. academie-sciences.fr This could reveal enzymes with novel properties or uncover entire gene clusters for new pathways. academie-sciences.fr

Furthermore, synthetic biology offers the potential to design and construct novel biosynthetic routes in vivo. researchgate.netnumberanalytics.com By combining enzymes from different organisms, it may be possible to create engineered microbes that produce 2,4-DAP or its derivatives from simple, inexpensive starting materials like glucose or alanine (B10760859). researchgate.netnih.gov Patent literature describes engineered pathways that could link alanine and ornithine metabolism to produce 2,4-pentadienoate, using 2,4-DAP as a key intermediate.

Development of Advanced Synthetic Strategies for Stereospecific Derivatives

The development of efficient and stereocontrolled chemical syntheses for this compound and its derivatives is essential for creating molecular probes, enzyme inhibitors, and building blocks for pharmaceuticals. acs.org A significant challenge in the chemical synthesis of related compounds, such as γ-amino acids, is the control of stereochemistry. nih.gov

Successful stereoselective syntheses of (S,S)-2,4-diaminopentanoate derivatives have been reported. acs.org These were developed as components for assembling complex peptidyl boronic acids designed as protease inhibitors. acs.org This highlights the demand for such chiral building blocks. Advanced strategies often employ chiral auxiliaries or intramolecular reactions to achieve high levels of stereocontrol. For example, a stereospecific intramolecular Diels-Alder reaction using L-proline as a temporary chiral tether has been used to synthesize a related amino acid derivative, demonstrating a powerful method for controlling stereochemistry. mdpi.com

Future research will likely focus on developing more versatile and efficient catalytic asymmetric methods. researchgate.net This includes the use of chiral catalysts for reactions like Mannich-type additions or Michael additions to dehydroamino acid precursors to install the required stereocenters with high precision. The integration of chemical and enzymatic steps (chemoenzymatic synthesis) also holds great promise, leveraging the high stereoselectivity of enzymes for key transformations within a synthetic route. researchgate.net

Q & A

Q. What is the metabolic role of 2,4-diaminopentanoic acid in bacterial systems?

this compound (2,4-DAP) is a key intermediate in the anaerobic degradation of ornithine by Clostridium sticklandii. It is produced via a radical-based 1,2-amino group rearrangement catalyzed by adenosylcobalamin (AdoCbl)- and pyridoxal 5'-phosphate (PLP)-dependent ornithine 4,5-aminomutase (OAM) . The reaction involves homolysis of the AdoCbl Co–C bond (781 s⁻¹ with D-ornithine), generating a radical species that facilitates substrate rearrangement . 2,4-DAP is subsequently oxidized to 2-amino-4-ketopentanoic acid by 2,4-diaminopentanoate dehydrogenase (2,4-DAPDH, EC 1.4.1.11), a NAD(P)+-dependent enzyme .

Q. Methodological Insight :

Q. What are the structural determinants of 2,4-DAPDH substrate specificity?

2,4-DAPDH from Clostridium sticklandii (Uniprot: E3PY99) exhibits strict stereoselectivity for (2R,4S)-2,4-DAP. Structural studies (PDB: 6G1H) reveal that electrostatic interactions between residues R161, N163, and H264 and the substrate’s carboxylate group are critical for binding . Mutagenesis of E102 to alanine abolishes catalytic activity, confirming its role in proton transfer during deamination .

Q. Methodological Insight :

- Site-Directed Mutagenesis : Replace polar residues (e.g., R161M) to alter substrate scope .

- Kinetic Analysis : Measure and using NADH depletion assays at varying substrate concentrations .

Advanced Research Questions

Q. How can protein engineering expand the substrate scope of 2,4-DAPDH for non-natural substrates?